![molecular formula C11H18O6 B13818116 (2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13818116.png)
(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Ribonolactone 2,3-Cyclohexyl Ketal: is a carbohydrate-based lactone derivative. It is also known as 2,3-O-Cyclohexylidene-D-ribono-1,4-lactone. This compound is a cyclic ketal formed by the reaction of D-ribonolactone with cyclohexanone. It is used in various scientific research applications due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Ribonolactone 2,3-Cyclohexyl Ketal typically involves the reaction of D-ribonolactone with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic ketal, which is a common method for protecting hydroxyl groups in carbohydrate chemistry .
Industrial Production Methods: Industrial production of D-Ribonolactone 2,3-Cyclohexyl Ketal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: D-Ribonolactone 2,3-Cyclohexyl Ketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketal back to its original alcohol form.
Substitution: The ketal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium (VI) reagents and DMSO-based systems.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acid catalysts like sulfuric acid or Lewis acids are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can regenerate the original alcohol .
科学的研究の応用
D-Ribonolactone 2,3-Cyclohexyl Ketal has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds and natural products.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of D-Ribonolactone 2,3-Cyclohexyl Ketal involves its reactivity as a ketal. The compound can undergo hydrolysis to release the original lactone and cyclohexanone. This reactivity is utilized in various chemical transformations and protection/deprotection strategies in organic synthesis .
類似化合物との比較
D-Ribonolactone: The parent compound, which lacks the cyclohexyl ketal group.
2,3-Isopropylidene-D-ribonolactone: A similar ketal derivative with an isopropylidene group instead of cyclohexylidene.
Uniqueness: D-Ribonolactone 2,3-Cyclohexyl Ketal is unique due to its specific cyclic ketal structure, which provides stability and reactivity that are advantageous in various chemical processes. Its ability to protect hydroxyl groups while being easily removable under mild conditions makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C11H18O6 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
(2R,3R)-2-[(1R)-1,2-dihydroxyethyl]-1,4-dioxaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C11H18O6/c12-6-7(13)8-9(10(14)15)17-11(16-8)4-2-1-3-5-11/h7-9,12-13H,1-6H2,(H,14,15)/t7-,8-,9-/m1/s1 |
InChIキー |
CZWZIRAMXFEHOL-IWSPIJDZSA-N |
異性体SMILES |
C1CCC2(CC1)O[C@@H]([C@@H](O2)C(=O)O)[C@@H](CO)O |
正規SMILES |
C1CCC2(CC1)OC(C(O2)C(=O)O)C(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


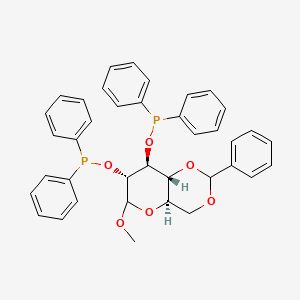
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)


![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
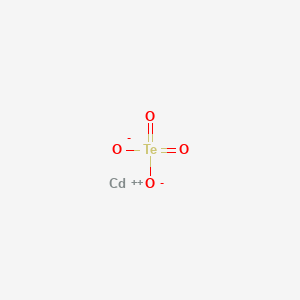
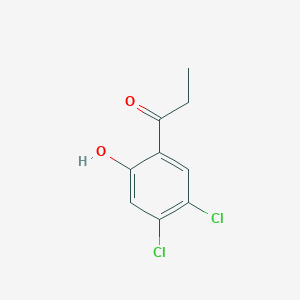
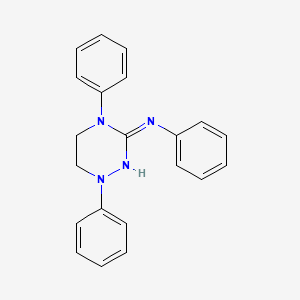
![[1,1-Biphenyl]-2-ol,3,5-dimethyl-](/img/structure/B13818085.png)
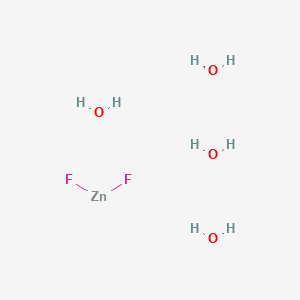
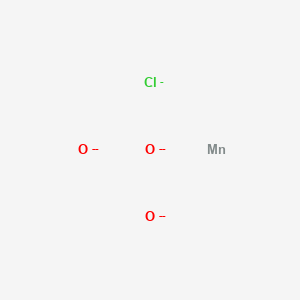
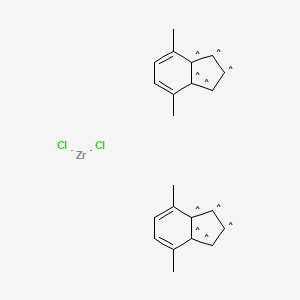
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)
![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)
